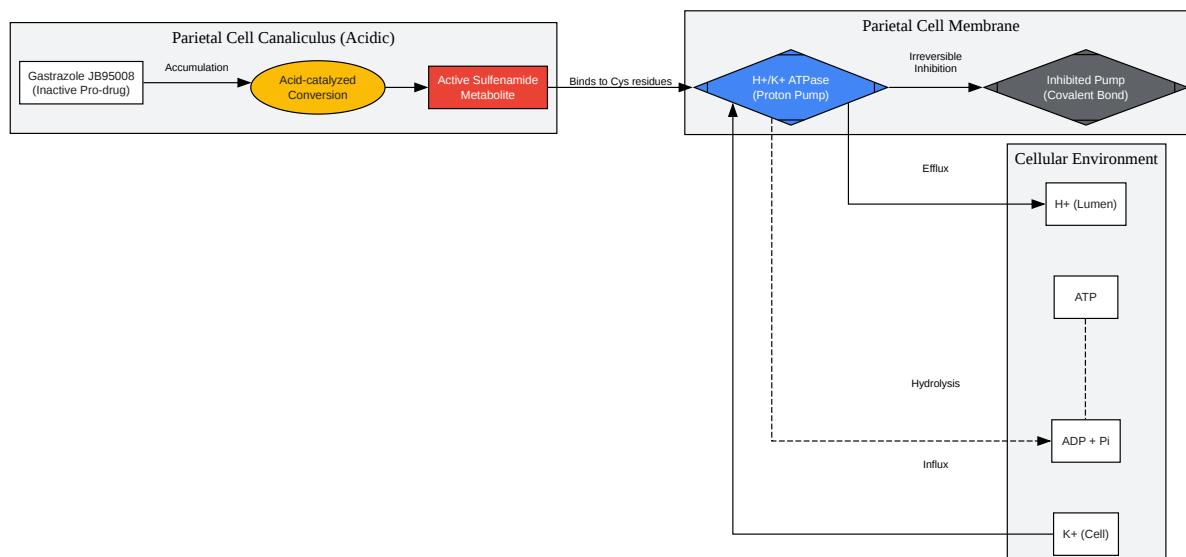


Application Notes and Protocols: In Vitro Efficacy of Gastrazole JB95008

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Gastrazole
Cat. No.:	B607603


[Get Quote](#)

Introduction

Gastrazole JB95008 is a novel investigational compound belonging to the benzimidazole class, designed to selectively inhibit the gastric H⁺/K⁺ ATPase, commonly known as the proton pump. This enzyme is primarily responsible for the acidification of the stomach lumen. By targeting this proton pump, **Gastrazole** JB95008 is being evaluated as a potential therapeutic agent for acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. These application notes provide a detailed protocol for determining the in vitro inhibitory potency of **Gastrazole** JB95008 on the H⁺/K⁺ ATPase enzyme.

Target Pathway: Gastric Acid Secretion

The final step in gastric acid secretion is mediated by the H⁺/K⁺ ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme actively transports H⁺ ions out of the parietal cell into the gastric lumen in exchange for K⁺ ions, a process powered by the hydrolysis of ATP. Proton pump inhibitors (PPIs) like **Gastrazole** JB95008 are weak bases that, after systemic absorption, accumulate in the acidic environment of the parietal cell canaliculus. Here, the compound is protonated and converted into its active sulfenamide form, which then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H⁺/K⁺ ATPase, leading to its irreversible inhibition.

[Click to download full resolution via product page](#)

Figure 1. Mechanism of action for **Gastrazole** JB95008.

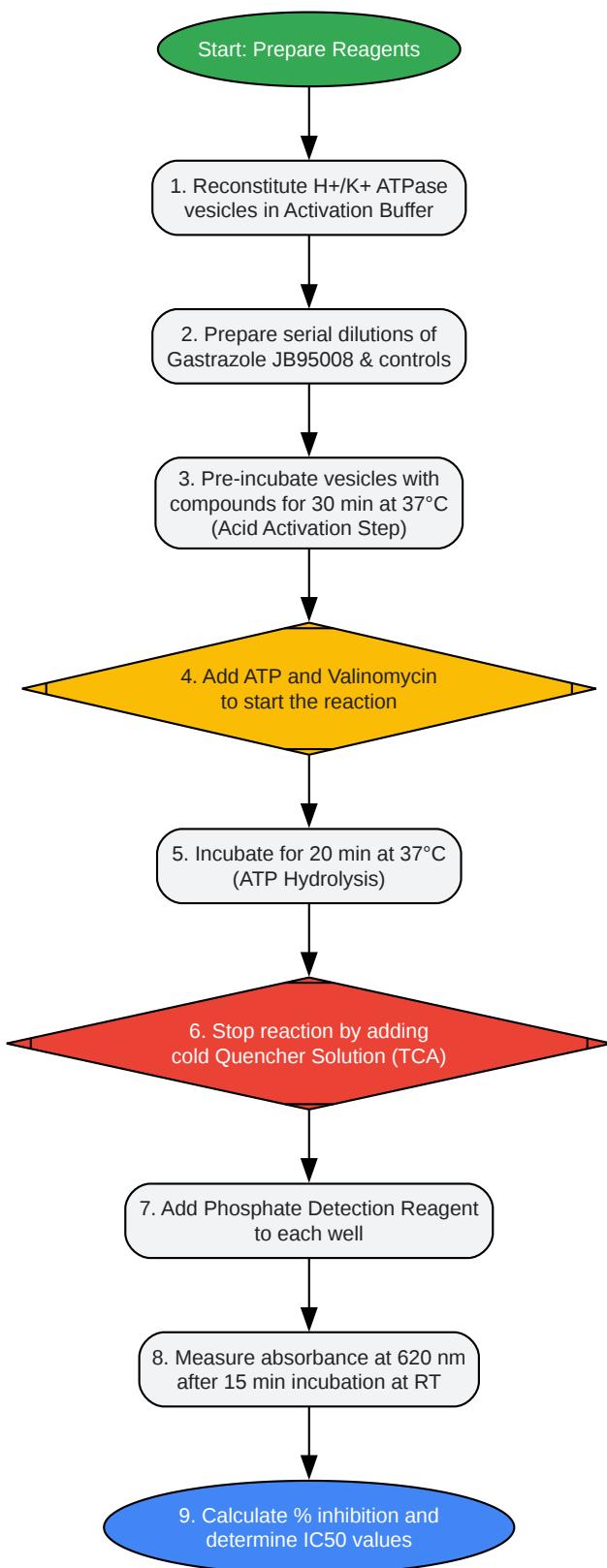
Quantitative Data Summary

The inhibitory activity of **Gastrazole** JB95008 was assessed using an *in vitro* H⁺/K⁺ ATPase activity assay. The half-maximal inhibitory concentration (IC₅₀) was determined and compared against established proton pump inhibitors.

Compound	IC50 (nM) at pH 6.5	Reversibility
Gastrazole JB95008	85	Irreversible
Omeprazole	1100	Irreversible
Lansoprazole	220	Irreversible
Revaprazan (Control)	25	Reversible

Table 1: Comparative in vitro inhibitory potency against H⁺/K⁺ ATPase. Data for competitor compounds are representative values from the literature. Revaprazan is included as a representative of the reversible potassium-competitive acid blocker (P-CAB) class.

Experimental Protocol: In Vitro H⁺/K⁺ ATPase Inhibition Assay


This protocol details the procedure for measuring the inhibitory effect of **Gastrazole** JB95008 on the activity of lyophilized porcine gastric H⁺/K⁺ ATPase vesicles. The assay quantifies the rate of ATP hydrolysis by measuring the release of inorganic phosphate (Pi) in a colorimetric reaction.

Materials and Reagents:

- **Gastrazole** JB95008 and control compounds (e.g., Omeprazole)
- Lyophilized porcine gastric H⁺/K⁺ ATPase vesicles
- Assay Buffer (pH 6.5): 5 mM MgCl₂, 50 mM KCl, 5 mM PIPES-Tris
- Activation Buffer: Assay buffer without KCl
- ATP Solution: 100 mM ATP in water
- Valinomycin solution: 1 mg/mL in ethanol
- Quencher Solution: 30% trichloroacetic acid (TCA)

- Phosphate Detection Reagent: Ammonium molybdate and malachite green solution
- 96-well microplates

Experimental Workflow:

[Click to download full resolution via product page](#)**Figure 2.** Workflow for the H+/K+ ATPase inhibition assay.

Step-by-Step Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of **Gastrazole** JB95008 in DMSO. Create a series of dilutions in Assay Buffer (pH 6.5) to achieve final concentrations ranging from 1 nM to 100 μ M. Prepare control compounds similarly.
- Enzyme Activation: Reconstitute the lyophilized H+/K+ ATPase vesicles in Activation Buffer. This step is crucial as PPIs require an acidic environment to become activated.
- Pre-incubation: In a 96-well plate, add 10 μ L of each compound dilution to respective wells. Add 80 μ L of the reconstituted enzyme solution. Incubate the plate at 37°C for 30 minutes to allow for the acid-activation of the compounds and their binding to the enzyme.
- Reaction Initiation: Prepare a reaction mix containing ATP and Valinomycin in Assay Buffer. Add 10 μ L of this mix to each well to initiate the enzymatic reaction. The final concentrations should be approximately 2-5 mM ATP and 1 μ M Valinomycin.
- Enzymatic Reaction: Incubate the plate at 37°C for 20 minutes. During this time, the active H+/K+ ATPase will hydrolyze ATP, releasing inorganic phosphate (Pi).
- Reaction Quenching: Stop the reaction by adding 50 μ L of cold Quencher Solution (TCA) to each well.
- Phosphate Detection: Add 100 μ L of the Phosphate Detection Reagent to all wells. This reagent will react with the Pi released during the enzymatic reaction to produce a colored complex.
- Data Acquisition: Allow the color to develop for 15 minutes at room temperature. Measure the absorbance of each well at 620 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the "no enzyme" control from all other readings.
 - Calculate the percentage of inhibition for each concentration of **Gastrazole** JB95008 relative to the "no inhibitor" (vehicle) control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
- To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Efficacy of Gastrazole JB95008]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607603#gastrazole-jb95008-in-vitro-assay-protocol\]](https://www.benchchem.com/product/b607603#gastrazole-jb95008-in-vitro-assay-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com